molecular formula C8H7F3N2OS B066695 1-(2-(Trifluoromethoxy)phenyl)thiourea CAS No. 175205-24-0

1-(2-(Trifluoromethoxy)phenyl)thiourea

Cat. No. B066695
M. Wt: 236.22 g/mol
InChI Key: HYKOSRYWIURWQI-UHFFFAOYSA-N
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Description

  • 1-(2-(Trifluoromethoxy)phenyl)thiourea is a chemical compound extensively studied for its molecular structure, reactivity, and potential applications in various fields.

Synthesis Analysis

  • The synthesis of similar thiourea derivatives typically involves reactions with isothiocyanates and various phenyl amines, as indicated in the synthesis of related compounds (Saeed et al., 2010).

Molecular Structure Analysis

  • The molecular structure of similar thiourea derivatives is characterized by X-ray diffraction, revealing important aspects like planarity of the carbonyl and thiourea groups and conformation adopted by the molecule (Saeed et al., 2010).

Chemical Reactions and Properties

  • Thioureas are known for their ability to form hydrogen bonds, which activate substrates in various reactions. For example, bifunctional thioureas with trifluoromethyl groups have been studied for their catalytic performance in Michael addition reactions (Jiménez et al., 2016).
  • The reactivity of similar compounds involves interactions such as hydrogen bonding and charge transfer, as explored through DFT and molecular dynamics investigations (Menon et al., 2018).

Physical Properties Analysis

  • The physical properties of these compounds, including their spectroscopic and thermal behavior, are often studied using techniques like FTIR, Raman spectroscopy, and thermal analysis. For instance, the thermal behavior and vibrational properties of similar thiourea derivatives have been examined (Saeed et al., 2015).

Chemical Properties Analysis

  • The chemical properties, such as the electron donating/accepting characteristics and interactions with other molecules, are key areas of study. For instance, the adsorption properties of thiourea derivatives on TiO2 surfaces and their impact on electron transfer have been explored (Karthika et al., 2019).

Scientific Research Applications

Chemistry and Coordination Properties

1-(2-(Trifluoromethoxy)phenyl)thiourea, as a member of the thiourea family, exhibits versatile chemistry and forms coordination compounds with metals, impacting its potential applications. Specifically, thiourea derivatives are noted for their ability to serve as ligands in coordination chemistry, where the nitrogen substituents significantly influence hydrogen-bonding interactions and coordination properties (Saeed, Flörke, & Erben, 2014).

Chemosensor Applications

Thioureas are pivotal in developing chemosensors due to their nucleophilic S- and N- atoms, allowing them to establish inter-and intramolecular hydrogen bonding. These properties make them exceptional for detecting various environmental pollutants, anions, and neutral analytes in biological, environmental, and agricultural samples. Such applications are particularly relevant for the detection of anions like CN-, AcO-, F-, and ClO- as well as neutral analytes like ATP, DCP, and Amlodipine (Al-Saidi & Khan, 2022). Moreover, thiourea derivatives' coordination chemistry with metals such as Cu, Ag, and Au reveals their medicinal and chemosensor applications, showcasing their utility in detecting anions and cations in environmental and biological samples (Khan, Khan, Gul, & Muhammad, 2020).

Biological and Environmental Impact

Thioureas are explored for their biological and environmental implications. For instance, certain thiourea derivatives demonstrate radioprotective effects in biological systems, as evidenced by their impact on the development and genetic effects of gamma rays in in vivo and in vitro systems of peas. This includes the induction of favorable mutations characterized by earliness, lodging, and disease resistance, highlighting the potential of thioureas in biological applications and agricultural enhancements (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

Safety And Hazards

The safety information for 1-(2-(Trifluoromethoxy)phenyl)thiourea indicates that it may be harmful if swallowed . It is advised to use personal protective equipment as required and to wash hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

[2-(trifluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-4-2-1-3-5(6)13-7(12)15/h1-4H,(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKOSRYWIURWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369741
Record name [2-(trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Trifluoromethoxy)phenyl)thiourea

CAS RN

175205-24-0
Record name N-[2-(Trifluoromethoxy)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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